molecular formula C26H22S2 B3830720 4,4'-bis(benzylthio)biphenyl

4,4'-bis(benzylthio)biphenyl

Cat. No.: B3830720
M. Wt: 398.6 g/mol
InChI Key: LLKQTWVVKGWCAW-UHFFFAOYSA-N
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Description

Biphenyl compounds are a class of organic compounds that contain two phenyl rings connected by a single bond . They are used in a variety of applications, including as intermediates in organic synthesis .


Synthesis Analysis

Biphenyl compounds can be synthesized through various methods, including the Suzuki-Miyaura reaction . This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst .


Molecular Structure Analysis

The molecular structure of biphenyl compounds typically consists of two phenyl rings connected by a single bond . The exact structure can vary depending on the specific compound and any substituents present .


Chemical Reactions Analysis

Biphenyl compounds can undergo a variety of chemical reactions, including electrophilic aromatic substitution and nucleophilic aromatic substitution . The exact reactions will depend on the specific compound and conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of biphenyl compounds can vary widely depending on their specific structure. For example, they can exhibit different levels of stability, solubility, and reactivity .

Mechanism of Action

The mechanism of action of biphenyl compounds can vary widely depending on their specific structure and application. For example, some biphenyl compounds are used as ligands in metal-catalyzed reactions, where they can coordinate to the metal center and influence its reactivity .

Safety and Hazards

Biphenyl compounds can pose various safety hazards, depending on their specific structure. Some may be irritants or toxic, and they should be handled with care .

Future Directions

The study and application of biphenyl compounds is a active area of research. Future directions could include the development of new synthetic methods, the exploration of new applications, and the study of their properties and reactivity .

Properties

IUPAC Name

1-benzylsulfanyl-4-(4-benzylsulfanylphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22S2/c1-3-7-21(8-4-1)19-27-25-15-11-23(12-16-25)24-13-17-26(18-14-24)28-20-22-9-5-2-6-10-22/h1-18H,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKQTWVVKGWCAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC=C(C=C2)C3=CC=C(C=C3)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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